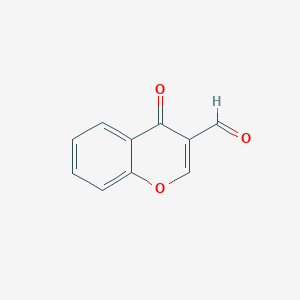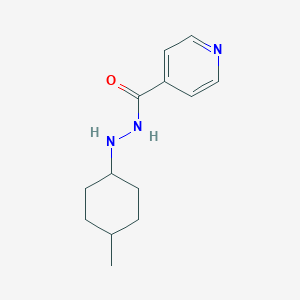
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide is a derivative of isonicotinic acid hydrazide. This compound is known for its significant biological activities, particularly its antimicrobial and antimycobacterial properties. It is structurally related to isoniazid, a well-known antibiotic used in the treatment of tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide typically involves the reaction of isonicotinic acid hydrazide with 4-methylcyclohexanone. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydrazone derivatives, which have significant biological activities .
Applications De Recherche Scientifique
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its antimicrobial and antimycobacterial properties.
Medicine: It is investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide involves the inhibition of mycolic acid biosynthesis, which is essential for the cell wall formation of mycobacteria. This inhibition leads to the disruption of the bacterial cell wall, resulting in cell death. The compound is metabolized by hepatic N-acetyltransferase and cytochrome P450 2E1 to form active metabolites that exert its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Isoniazid: A well-known antibiotic used in the treatment of tuberculosis.
Iproniazid: An antidepressant and anti-tuberculosis agent.
Nialamide: An antidepressant with similar structural properties.
Uniqueness: N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide is unique due to its specific structural modifications, which enhance its antimicrobial activity and reduce potential side effects compared to its analogs .
Propriétés
Numéro CAS |
15407-89-3 |
|---|---|
Formule moléculaire |
C13H19N3O |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-16-13(17)11-6-8-14-9-7-11/h6-10,12,15H,2-5H2,1H3,(H,16,17) |
Clé InChI |
OGJWIBYNSGOORI-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
SMILES canonique |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
| 15407-89-3 | |
Synonymes |
N'-(4-Methylcyclohexyl)isonicotinic hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


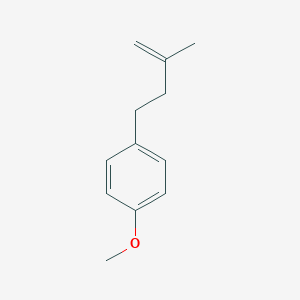
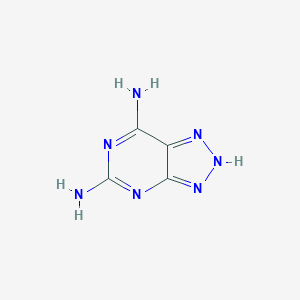
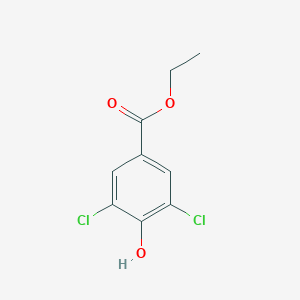
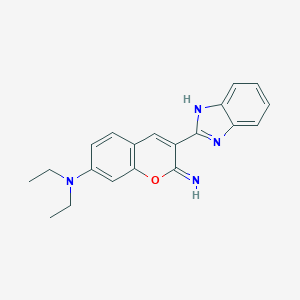

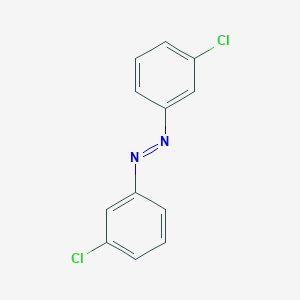
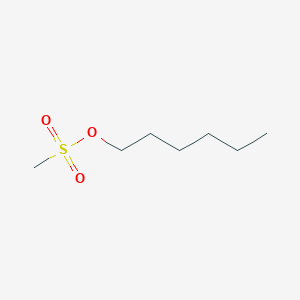
![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)

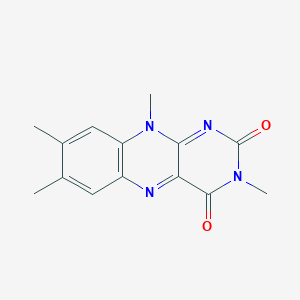

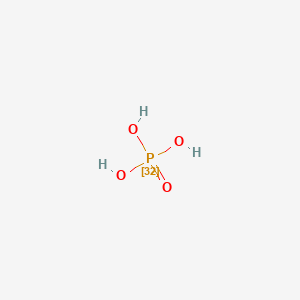
![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)
